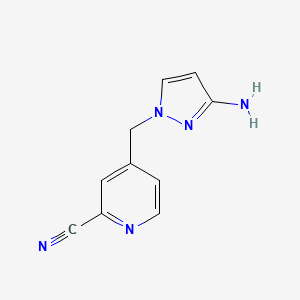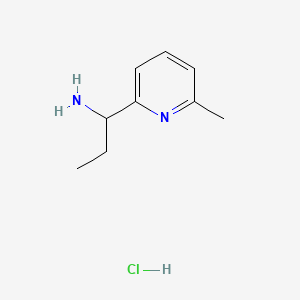![molecular formula C7H11NO3 B13637843 3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
3-[(E)-2-nitroethenyl]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-nitroethenyl]oxane is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a nitroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-nitroethenyl]oxane can be achieved through several methods. One common approach involves the reaction of oxetane derivatives with nitroalkenes under specific conditions. For instance, the Paternò-Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes, can be utilized to form the oxetane ring . Another method involves the use of trimethyloxosulfonium ylide to open epoxides, followed by ring closure to form the oxetane structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-2-nitroethenyl]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-nitroethenyl]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-nitroethenyl]oxane involves its interaction with molecular targets through its nitro and oxane functional groups. The nitro group can participate in redox reactions, while the oxane ring can interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring containing one oxygen atom, similar to oxane.
Oxetane: A four-membered ring containing one oxygen atom, structurally related to oxane.
Uniqueness
3-[(E)-2-nitroethenyl]oxane is unique due to the presence of both the nitroethenyl group and the oxane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-[(E)-2-nitroethenyl]oxane |
InChI |
InChI=1S/C7H11NO3/c9-8(10)4-3-7-2-1-5-11-6-7/h3-4,7H,1-2,5-6H2/b4-3+ |
InChI-Schlüssel |
RCLORZRUGMDITM-ONEGZZNKSA-N |
Isomerische SMILES |
C1CC(COC1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1CC(COC1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



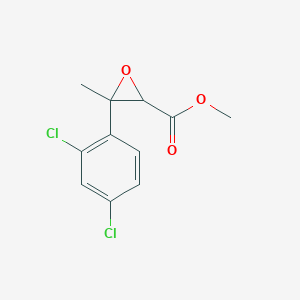
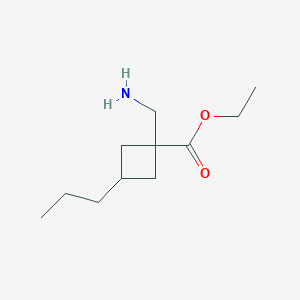


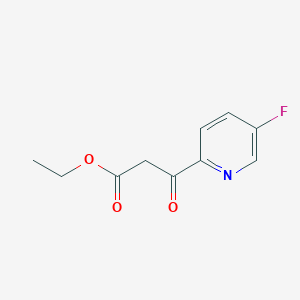
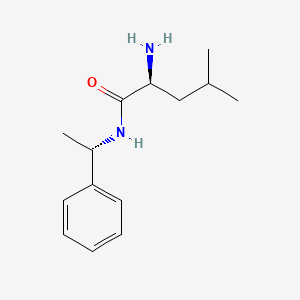

![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)


